2-Chloro-1-fluoro-4-propylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

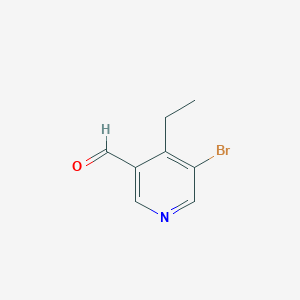

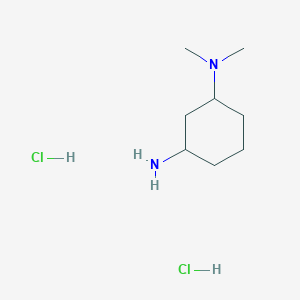

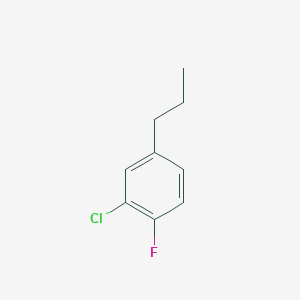

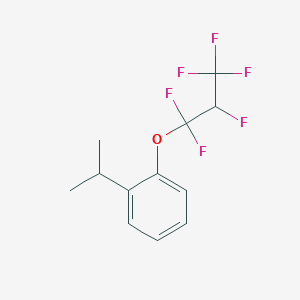

2-Chloro-1-fluoro-4-propylbenzene is a chemical compound with the molecular weight of 172.63 . It is a liquid in its physical form . The IUPAC name for this compound is 2-chloro-1-fluoro-4-propylbenzene .

Molecular Structure Analysis

The InChI code for 2-Chloro-1-fluoro-4-propylbenzene is1S/C9H10ClF/c1-2-3-7-4-5-9(11)8(10)6-7/h4-6H,2-3H2,1H3 . This indicates the presence of 9 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, and 1 fluorine atom in the molecule . Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloro-1-fluoro-4-propylbenzene are not available in the searched resources, it’s worth noting that benzene derivatives typically undergo electrophilic aromatic substitution reactions .Scientific Research Applications

Synthesis of Intermediates and Pesticides

2-Chloro-1-fluoro-4-propylbenzene is valuable in the synthesis of key intermediates and pesticides. It is utilized in the preparation of the crucial intermediate methyl 5-amino-2-chloro-4-fluorophenylthioacetate, which further aids in the production of herbicides like j7uthiacet-methyL. The synthesis of this compound involves complex chemical reactions such as the Schiemann reaction, oxychlorination, and nitration, underscoring its importance in the field of agricultural chemistry (Xiao-hua Du et al., 2005).

Building Blocks for Pharmaceutical Research

The compound shows potential as a building block for pharmaceutical or agricultural research. It can lead to the formation of novel naphthalene derivatives that possess unique substituent patterns, opening new avenues for drug development and agricultural chemistry (E. Masson & M. Schlosser, 2005).

Fluorination Techniques

In the realm of chemical synthesis, the compound is involved in the fluorination of aromatic compounds. The process of fluorination is critical in modifying the properties of organic molecules, thereby playing a pivotal role in the creation of materials with specific characteristics suitable for industrial applications (A. E. Fedorov et al., 2015).

Spectroscopic Studies and Hydrogen Bonding

The compound is also studied for its interaction with hydrogen bonds. Understanding the role of halocarbons as hydrogen bond acceptors is crucial for comprehending chemical reactions and the stability of molecular structures. This knowledge is vital in the fields of chemistry and materials science (P. A. Robertson et al., 2018).

Mechanism of Action

The mechanism of action for reactions involving benzene derivatives like 2-Chloro-1-fluoro-4-propylbenzene typically involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate . The aromatic ring is then regenerated from this cationic intermediate by loss of a proton .

properties

IUPAC Name |

2-chloro-1-fluoro-4-propylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClF/c1-2-3-7-4-5-9(11)8(10)6-7/h4-6H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEULQJMJPKRRKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C=C1)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-fluoro-4-propylbenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-Trifluoro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6321570.png)

![2-Fluoro-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B6321583.png)

![[(2S,4S)-4-Fluoro-1-methyl-pyrrolidin-2-yl]methanol](/img/structure/B6321612.png)